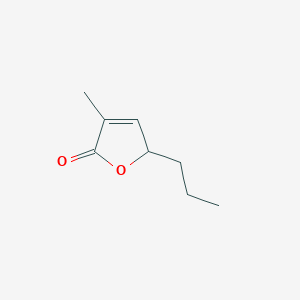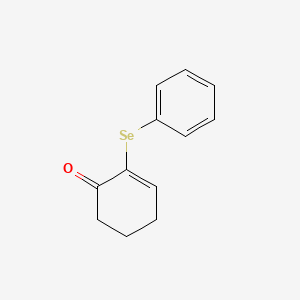![molecular formula C14H12Cl2Se2 B14633586 Bis[(2-chlorophenyl)methyl]diselane CAS No. 57239-59-5](/img/structure/B14633586.png)
Bis[(2-chlorophenyl)methyl]diselane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(2-chlorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-chlorophenyl)methyl]diselane typically involves the reaction of 2-chlorobenzyl chloride with sodium diselenide. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. Sodium borohydride is often used as a reducing agent to facilitate the formation of the diselenide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Bis[(2-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride is commonly used for the reduction of the Se-Se bond.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Solvents: Ethanol, DMF, and other polar solvents are typically used in these reactions.
Major Products Formed
Selenide Anions: Formed through the reduction of the Se-Se bond.
Selenoxides and Selenones: Formed through oxidation reactions.
Substituted Chlorophenyl Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
作用機序
The mechanism of action of Bis[(2-chlorophenyl)methyl]diselane involves its ability to modulate redox processes. The compound can act as both an antioxidant and a prooxidant, depending on the conditions. It interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways related to oxidative stress .
類似化合物との比較
Similar Compounds
Diphenyl Diselenide: Another organoselenium compound with similar redox-modulating properties.
Bis(p-chlorophenyl) Diselenide: Structurally similar but with different substituents on the phenyl rings.
Uniqueness
Bis[(2-chlorophenyl)methyl]diselane is unique due to the presence of the 2-chlorophenyl groups, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.
特性
CAS番号 |
57239-59-5 |
|---|---|
分子式 |
C14H12Cl2Se2 |
分子量 |
409.1 g/mol |
IUPAC名 |
1-chloro-2-[[(2-chlorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChIキー |
ATZUACNEFNOJRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
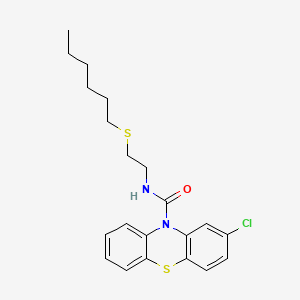
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)

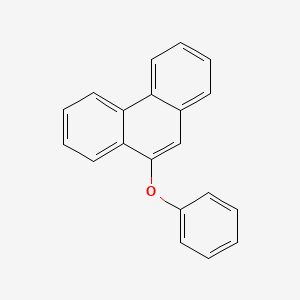
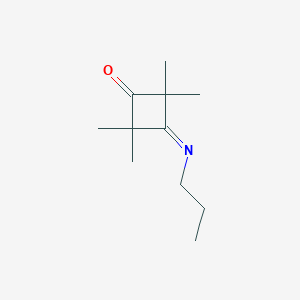
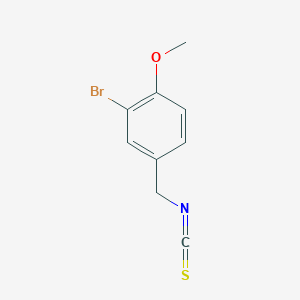
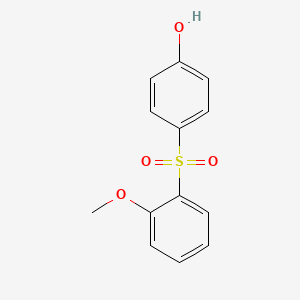
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
